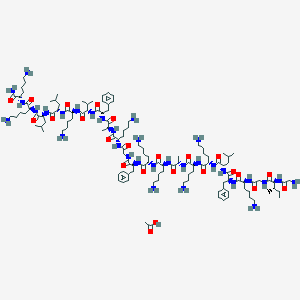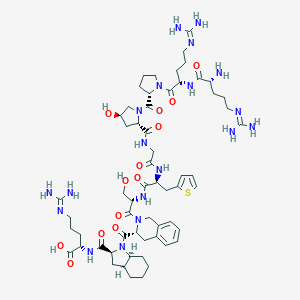
Ezatiostat
Übersicht
Beschreibung
Ezatiostat is a small molecule drug that is an analog inhibitor of glutathione S-transferase P1-1 . It is currently being investigated in clinical trials for treating myelodysplastic syndrome . This compound belongs to the peptides, which are compounds containing an amide derived from two or more amino carboxylic acid molecules .
Synthesis Analysis
Ezatiostat is a tripeptide glutathione analog diethyl ester that is metabolized in vivo to the diacid . To improve the inhibitory potency and selectivity for the target enzyme GST P1-1, a series of diacid analogs of ezatiostat bearing different substituents on the cysteinyl sulfur were synthesized and evaluated in several biological assays .Molecular Structure Analysis
The molecular formula of Ezatiostat is C27H35N3O6S . The average molecular weight is 529.648 .Chemical Reactions Analysis
Ezatiostat is known to target Glutathione S-transferase P . It acts intracellularly on the MAPK signaling pathway by activating ERK2 .Physical And Chemical Properties Analysis
The molecular formula of Ezatiostat is C29H36F3N3O8S and the molecular weight is 643.67 .Wissenschaftliche Forschungsanwendungen
Ezatiostat in Myelodysplastic Syndrome (MDS)
Ezatiostat, a glutathione S-transferase P1-1 inhibitor, has been studied extensively for its application in treating myelodysplastic syndrome (MDS). It targets oxidative stress, which is significant in the pathophysiology of MDS.
Extended Dosing Schedules in MDS Treatment : A study evaluated two extended dosing schedules of oral ezatiostat in patients with low to intermediate-1 risk MDS, showing significant clinical activity in this patient group (Raza et al., 2012).
Phase 1 Testing for MDS : Ezatiostat's safety and pharmacokinetics were evaluated in a phase 1 study involving multiple dose levels for MDS patients. This study contributed to the understanding of ezatiostat's efficacy in MDS treatment (Raza et al., 2009).
Investigational Agent for MDS : Ezatiostat's role as an investigational agent in MDS treatment was reviewed, highlighting its unique mechanism and potential benefits in reducing transfusion burdens associated with myelodysplasia (Mahadevan & Sutton, 2015).
Hematologic Improvement in MDS : Studies show that ezatiostat can induce hematologic improvement in MDS patients, including multilineage responses and red-blood-cell transfusion independence, suggesting its potential as an effective treatment option (Galili et al., 2012).
Combination Therapy with Lenalidomide : Ezatiostat has been studied in combination with lenalidomide for non-deletion (5q) low to intermediate-1 risk MDS, showing tolerability and potential efficacy, suggesting a new therapeutic approach for MDS (Raza et al., 2012).
GSTP1 Polymorphism and Ezatiostat Resistance
- Impact of GSTPπ Polymorphism : The role of a single nucleotide polymorphism in GSTπ, which may affect ezatiostat's structure and potentially cause resistance, was explored. This research aids in understanding individual variations in response to ezatiostat treatment (Risbud et al., 2018).
Novel Analogues of Ezatiostat
- Development of Analogues : Research on developing novel analogues of ezatiostat aims to improve its inhibitory potency and selectivity, providing insights into further enhancing its therapeutic efficacy (Cai et al., 2011).
General Overview of Ezatiostat's Mechanism and Applications
- Understanding Ezatiostat's Mechanism : Ezatiostat's mechanism in hematopoiesis and its potential in treating myelodysplastic syndrome were discussed, contributing to a broader understanding of its therapeutic applications (Zhang et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJFLVSOGNLSS-WPFOTENUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168592 | |
| Record name | Ezatiostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ezatiostat | |
CAS RN |
168682-53-9 | |
| Record name | Ezatiostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezatiostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ezatiostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZATIOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)








